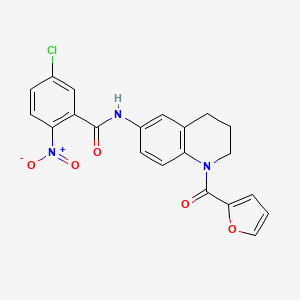
5-クロロ-N-(1-(フラン-2-カルボニル)-1,2,3,4-テトラヒドロキノリン-6-イル)-2-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H16ClN3O5 and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物の構造的特徴は、抗がん剤としての可能性を示唆しています。研究者たちは、特にニトロベンズアミド部分のために、がん細胞株に対するその効果を調査してきました。 その正確な作用機序を解明し、特定のがん種に対する有効性を評価するためには、さらなる研究が必要です .
抗菌特性
フラン-2-カルボニル基とキノリン環の両方が存在するため、この化合物は抗菌活性を示す可能性があります。その抗菌、抗真菌、抗ウイルス効果に関する調査が保証されています。 微生物標的との相互作用を理解することで、新規の治療薬につながる可能性があります .
抗炎症の可能性
フラン-2-カルボニル部分は、しばしば抗炎症作用に寄与します。 研究者は、炎症性経路への影響を探求し、炎症性疾患の新しい薬剤候補を特定できる可能性があります .
神経保護効果
キノリン誘導体は、その神経保護効果について研究されています。 この化合物中のテトラヒドロキノリン環を考えると、酸化ストレス、神経変性疾患、または虚血性損傷からニューロンを保護する能力に関する調査が関連しています .
創薬のためのピラジン骨格
ピラジンコアは、創薬における汎用性の高い骨格です。研究者は、この化合物を修飾して、特定の薬理活性を持つ類似体を作成できます。 たとえば、ピラジン誘導体は、抗糖尿病薬、利尿薬、鎮痛薬として研究されています .
合成経路とファーマコフォア最適化
この化合物とその誘導体を生成する合成経路を理解することは重要です。 研究者は、溶解性、バイオアベイラビリティ、標的特異性などの目的の特性を高めるために、構造を微調整できます .
要約すると、この化合物は、がん研究から創薬まで、さまざまな分野で有望です。官能基のユニークな組み合わせにより、さらなる調査のための魅力的な候補となっています。 進行中の研究により、追加の用途と洞察が明らかになる可能性があります .
詳細については、ピラジン誘導体とその生物活性に関するレビュー記事を参照してください . さらに、ご不明な点がある場合や特定の質問がある場合は、お気軽にお問い合わせください!
生物活性
5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C18H17ClN2O4 and molecular weight of approximately 364.79 g/mol. Its structure features a chloro group, a furan-2-carbonyl moiety, and a nitrobenzamide group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains.
- Antiviral Activity : Similar compounds with furan and quinoline structures have been studied for their antiviral properties. For instance, derivatives of furan-2-carboxylic acids have demonstrated inhibition of HIV reverse transcriptase activity .
- Anticancer Potential : The compound's structural components are reminiscent of known anticancer agents. Research into related compounds has revealed that they can inhibit tumor growth in various cancer cell lines .
The biological mechanisms underlying the activity of 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in DNA replication or metabolic pathways in pathogens.
- Receptor Interactions : It may interact with cellular receptors that modulate cell signaling pathways related to proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- A study on derivatives of 5-nitro-furan-2-carboxylic acid showed promising results as RNase H inhibitors associated with HIV-1 reverse transcriptase. The compounds demonstrated IC50 values between 3 to 30 µM against HIV replication .
- Research into quinoline derivatives has indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c22-14-5-7-18(25(28)29)16(12-14)20(26)23-15-6-8-17-13(11-15)3-1-9-24(17)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVOVDLWGOGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














